

discovery and isolation of "3-Bromo-5-hydroxy-4-methoxybenzoic acid"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Bromo-5-hydroxy-4-methoxybenzoic acid*

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An In-Depth Technical Guide to **3-Bromo-5-hydroxy-4-methoxybenzoic Acid**: Discovery, Isolation, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-hydroxy-4-methoxybenzoic acid is a halogenated aromatic compound belonging to the family of bromophenols, a diverse group of secondary metabolites found predominantly in marine environments.^[1] Its structure, featuring a benzoic acid core with bromo, hydroxyl, and methoxy substituents, makes it a molecule of significant interest for natural product chemistry, synthetic organic chemistry, and potentially, pharmacology. The unique combination of these functional groups imparts specific electronic and steric properties, offering a versatile scaffold for further chemical modification and a potential pharmacophore for biological activity.

This technical guide provides a comprehensive overview of the discovery, isolation from natural sources, plausible synthetic pathways, and detailed structural characterization of **3-Bromo-5-hydroxy-4-methoxybenzoic acid**. The methodologies are presented with an emphasis on the underlying scientific principles, providing researchers with the foundational knowledge to work with this compound.

Discovery and Natural Occurrence

The first documented isolation of **3-Bromo-5-hydroxy-4-methoxybenzoic acid** was from the marine red alga *Rhodomela confervoides*.^{[1][2][3]} This alga is a rich source of a wide array of brominated phenolic compounds, which are believed to play a role in the organism's chemical defense mechanisms. The discovery was the result of systematic phytochemical investigations into marine flora, which are recognized as a prolific source of novel bioactive molecules.

The identification of this compound in *Rhodomela confervoides* was reported by Zhao, J., et al. in a 2004 publication in the *Journal of Natural Products*.^[1] Their work involved the comprehensive extraction and chromatographic separation of metabolites from the alga, leading to the characterization of several new and known bromophenols, including the title compound.

Table 1: Natural Source of **3-Bromo-5-hydroxy-4-methoxybenzoic acid**

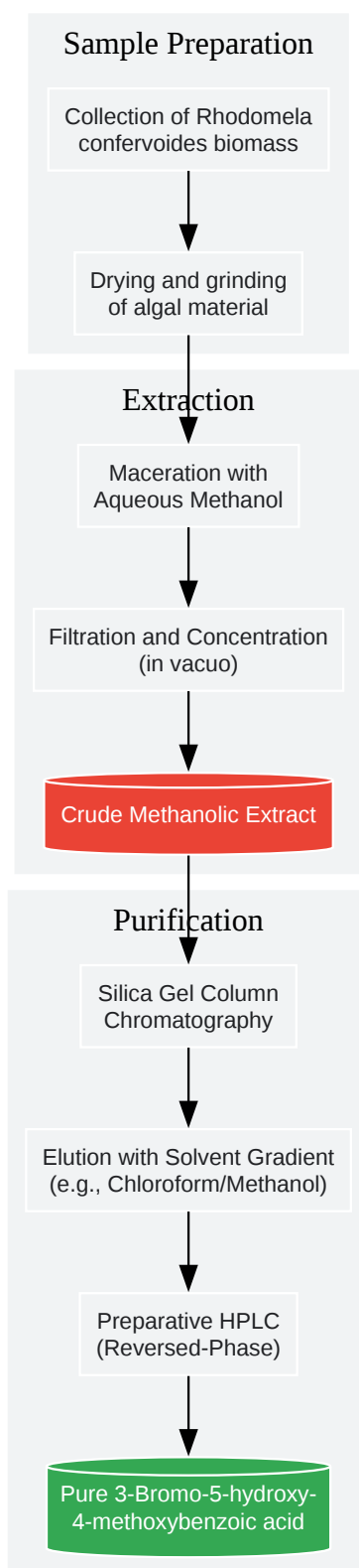
| Marine Organism | Phylum | Location of Collection |
|-------------------------------|------------------------|-------------------------|
| <i>Rhodomela confervoides</i> | Rhodophyta (Red Algae) | Coast of Qingdao, China |

Isolation from Natural Sources

The isolation of **3-Bromo-5-hydroxy-4-methoxybenzoic acid** from its natural source, *Rhodomela confervoides*, is a multi-step process involving extraction and chromatography. The general workflow is designed to separate the compound of interest from a complex mixture of other metabolites based on its physicochemical properties.

General Isolation Workflow

The process begins with the collection and preparation of the algal biomass, followed by solvent extraction to isolate the small molecule constituents. The crude extract is then subjected to a series of chromatographic separations to purify the target compound.



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Caption: General workflow for the isolation of **3-Bromo-5-hydroxy-4-methoxybenzoic acid**.

Detailed Experimental Protocol (Generalized)

- Extraction:
 - Air-dried and powdered *Rhodomela confervoides* is exhaustively extracted with an aqueous methanol solution (e.g., 80% MeOH) at room temperature.
 - The combined extracts are filtered and concentrated under reduced pressure to yield a crude methanolic extract. The use of methanol, a polar solvent, is effective for extracting a broad range of phenolic compounds.
- Solvent Partitioning (Optional but Recommended):
 - The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity, with bromophenols typically concentrating in the chloroform and ethyl acetate fractions.
- Column Chromatography:
 - The bioactive fraction (e.g., chloroform or ethyl acetate) is subjected to silica gel column chromatography.
 - The column is eluted with a solvent gradient, typically starting with a non-polar solvent like hexane or chloroform and gradually increasing the polarity by adding methanol or ethyl acetate.
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
- High-Performance Liquid Chromatography (HPLC):
 - Fractions enriched with the target compound are further purified by preparative reversed-phase HPLC (RP-HPLC).
 - A C18 column is commonly used with a mobile phase consisting of a gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

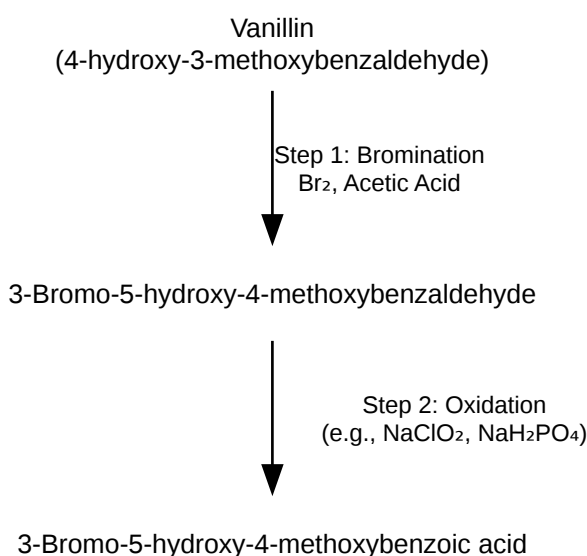
- The peak corresponding to **3-Bromo-5-hydroxy-4-methoxybenzoic acid** is collected, and the solvent is removed to yield the pure compound.

Chemical Synthesis

While **3-Bromo-5-hydroxy-4-methoxybenzoic acid** is a natural product, laboratory synthesis is essential for obtaining larger quantities for research and for creating structural analogs. A direct synthesis for this specific molecule is not widely published; however, a plausible and efficient route can be designed based on established organic chemistry principles, likely starting from a readily available precursor like vanillin (4-hydroxy-3-methoxybenzaldehyde).

Proposed Synthetic Pathway

The proposed synthesis involves two key steps: electrophilic bromination of the aromatic ring followed by oxidation of the aldehyde to a carboxylic acid.



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Caption: Proposed synthetic route to **3-Bromo-5-hydroxy-4-methoxybenzoic acid** from vanillin.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde

This procedure is adapted from the known bromination of vanillin.[4]

- **Dissolution:** Dissolve vanillin (1.0 eq) in glacial acetic acid in a round-bottom flask.
- **Bromination:** While stirring at room temperature, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise. The hydroxyl and methoxy groups are activating and ortho-, para-directing. The position para to the hydroxyl group is already substituted, and the position ortho to the hydroxyl and meta to the aldehyde is sterically unhindered and electronically activated, making it the preferred site of bromination.
- **Reaction Monitoring:** Monitor the reaction progress by TLC until the starting material is consumed (typically a few hours).
- **Work-up:** Pour the reaction mixture into cold water to precipitate the product.
- **Purification:** Collect the solid by vacuum filtration, wash with cold water to remove acetic acid and residual bromine, and dry under vacuum to yield 3-Bromo-4-hydroxy-5-methoxybenzaldehyde.

Step 2: Oxidation to **3-Bromo-5-hydroxy-4-methoxybenzoic Acid**

This step utilizes a selective oxidation method, such as the Pinnick oxidation, which is effective for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.

- **Reaction Setup:** In a suitable flask, dissolve the aldehyde from Step 1 (1.0 eq) in a mixture of tert-butanol and water.
- **Reagent Addition:** Add 2-methyl-2-butene (a chlorine scavenger) followed by a solution of sodium chlorite (NaClO_2 , 1.5 eq) and sodium dihydrogen phosphate (NaH_2PO_4 , 1.5 eq) in water. The addition should be done at or below room temperature.
- **Reaction:** Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- **Quenching and Extraction:** Quench the reaction with a solution of sodium sulfite. Acidify the aqueous layer with HCl (e.g., 1M) to a pH of ~2-3 to protonate the carboxylic acid. Extract the product into an organic solvent such as ethyl acetate.

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure **3-Bromo-5-hydroxy-4-methoxybenzoic acid**.

Structural Elucidation and Characterization

The definitive identification of **3-Bromo-5-hydroxy-4-methoxybenzoic acid** relies on a combination of spectroscopic techniques that together provide a complete picture of its molecular structure.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |
|---------------------------|--|-----------|
| Molecular Formula | C ₈ H ₇ BrO ₄ | [2] |
| Molecular Weight | 247.04 g/mol | [2] |
| IUPAC Name | 3-bromo-5-hydroxy-4-methoxybenzoic acid | [2] |
| CAS Number | 52783-66-1 | [2] |
| Appearance | Solid (predicted) | |
| ¹ H NMR | Expected signals for aromatic protons, methoxy protons, hydroxyl proton, and carboxylic acid proton. | [5] |
| ¹³ C NMR | Expected signals for aromatic carbons, methoxy carbon, and carboxyl carbon. | [1] |
| FT-IR (cm ⁻¹) | Characteristic absorptions for O-H (hydroxyl and carboxylic acid), C=O (carbonyl), C-O (ether and carboxyl), and C-Br bonds. | [5] |
| Mass Spectrometry | Molecular ion peak (M ⁺) and isotopic pattern characteristic of a single bromine atom. | [1][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These would likely appear as doublets with a small meta-coupling constant. A singlet in the range of 3.8-4.0 ppm would correspond to the three protons of the methoxy group. The acidic protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

- ^{13}C NMR: The carbon NMR spectrum would provide evidence for all eight carbon atoms in unique chemical environments. This includes the carboxyl carbon (~ 170 ppm), the carbons of the aromatic ring (some attached to oxygen, one to bromine), and the methoxy carbon (~ 55 -60 ppm).[1]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition. For **3-Bromo-5-hydroxy-4-methoxybenzoic acid**, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (^{79}Br and ^{81}Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 mass units (M^+ and $M+2$).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

- A broad band from ~ 2500 - 3300 cm^{-1} characteristic of the O-H stretch of the carboxylic acid.
- A sharp band around 3500 - 3600 cm^{-1} for the phenolic O-H stretch.
- A strong C=O stretch for the carboxylic acid carbonyl group around 1700 cm^{-1} .
- C-O stretching vibrations for the ether and carboxylic acid groups in the 1200 - 1300 cm^{-1} region.
- A C-Br stretch at lower wavenumbers (typically below 800 cm^{-1}).

Potential Applications and Biological Activity

While extensive biological studies on **3-Bromo-5-hydroxy-4-methoxybenzoic acid** itself are limited, the structural class of bromophenols isolated from marine algae is known for a range of interesting biological activities.

- Antioxidant Activity: Many phenolic compounds, including bromophenols from *Rhodomela confervoides*, are potent antioxidants and free radical scavengers.[6] The hydroxyl group on

the aromatic ring is key to this activity, as it can donate a hydrogen atom to neutralize free radicals.

- **Antimicrobial and Cytotoxic Effects:** Brominated phenols and related compounds have demonstrated significant antibacterial and antifungal properties.[7] Furthermore, some bromophenols isolated from *Rhodomela confervoides* have shown selective cytotoxic activities against various cancer cell lines, suggesting potential for anticancer drug discovery. [8]
- **Enzyme Inhibition:** The benzoic acid scaffold is present in many enzyme inhibitors. The specific substitution pattern of this molecule could allow it to fit into the active sites of various enzymes, potentially modulating their activity.

The presence of a bromine atom can enhance lipophilicity, potentially improving membrane permeability, and can also provide a site for metabolic transformations or covalent interactions with biological targets. Further research is warranted to fully explore the therapeutic potential of this marine natural product.

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- To cite this document: BenchChem. [discovery and isolation of "3-Bromo-5-hydroxy-4-methoxybenzoic acid"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010252#discovery-and-isolation-of-3-bromo-5-hydroxy-4-methoxybenzoic-acid]

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